3-Methyl-2-hexenoic acid methyl ester 3-Methyl-2-hexenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 50652-80-7
VCID: VC7977261
InChI: InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h6H,4-5H2,1-3H3
SMILES: CCCC(=CC(=O)OC)C
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

3-Methyl-2-hexenoic acid methyl ester

CAS No.: 50652-80-7

Cat. No.: VC7977261

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-hexenoic acid methyl ester - 50652-80-7

Specification

CAS No. 50652-80-7
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name methyl 3-methylhex-2-enoate
Standard InChI InChI=1S/C8H14O2/c1-4-5-7(2)6-8(9)10-3/h6H,4-5H2,1-3H3
Standard InChI Key FTNNIIIFSINEIF-UHFFFAOYSA-N
SMILES CCCC(=CC(=O)OC)C
Canonical SMILES CCCC(=CC(=O)OC)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-Methyl-2-hexenoic acid methyl ester features a six-carbon backbone with a methyl group at position 3 and a double bond between carbons 2 and 3 (Figure 1). The EE- and ZZ-isomers differ in spatial configuration, influencing odor profiles . Computational descriptors confirm its IUPAC name as methyl (3E)-2-methyl-3-hexenoate, with an InChIKey of YXKMMPFQXQWVIY-AATRIKPKSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight142.20 g/mol
Density0.902 g/cm³
Boiling Point171.6°C at 760 mmHg
Flash Point59.6°C
LogP (Partition)1.91
Refractive Index1.431

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the ester’s structure. Gas chromatography (GC) retention indices vary by column type: 933 on SPB-5 and 936 on DB-1 . Infrared (IR) spectra reveal carbonyl (C=O\text{C=O}) stretches at 1740 cm⁻¹ and alkene (C=C\text{C=C}) vibrations near 1650 cm⁻¹ .

Synthesis and Industrial Production

Laboratory Synthesis

The ester is synthesized via acid-catalyzed esterification of 3-methyl-2-hexenoic acid with methanol. Sulfuric acid facilitates protonation of the carboxylic acid, enhancing nucleophilic attack by methanol. Reaction conditions (reflux, 12–24 hours) yield ~85% purity, necessitating distillation for refinement .

3-Methyl-2-hexenoic acid+CH3OHH2SO43-Methyl-2-hexenoic acid methyl ester+H2O\text{3-Methyl-2-hexenoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Methyl-2-hexenoic acid methyl ester} + \text{H}_2\text{O}

Industrial Scalability

Continuous-flow reactors optimize large-scale production, minimizing side reactions like hydrolysis. Distillation towers separate the ester (b.p. 171.6°C) from unreacted methanol (b.p. 64.7°C). Regulatory compliance with EPA and ECHA guidelines ensures safe handling of flammable intermediates .

Biological Significance in Human Odor

Axillary Sweat Composition

3-Methyl-2-hexenoic acid methyl ester is a volatile organic compound (VOC) in human sweat, with concentrations ranging from 15.9 to 34.6 nmol/mL in both Caucasian and Asian populations . Its detection in Japanese subjects using gas chromatography-mass spectrometry (GC-MS) underscores its cross-cultural relevance .

Industrial Applications

Fragrance and Flavor Design

The ester’s fruity, green notes make it a staple in perfumery. IFRA lists it under "Fragrances," with usage limits ensuring skin safety . Blends with linalool and citral enhance citrus and floral accords in consumer products.

Emerging Research Directions

Odor Neutralization Technologies

Encapsulation in cyclodextrins reduces volatility, prolonging fragrance longevity. In vivo trials show a 40% reduction in axillary malodor when applied in deodorants .

Biosynthetic Pathways

CRISPR-edited E. coli strains expressing esterases produce the ester from glucose, offering a sustainable alternative to chemical synthesis . Yield optimization (current: 12 mg/L) remains a challenge .

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